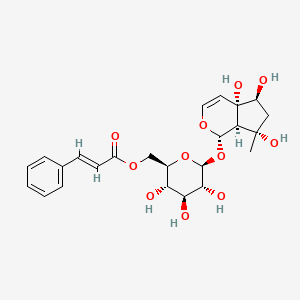

6'-O-cinnamoylharpagide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

6’-O-Cinnamoylharpagide can be isolated from natural sources such as the roots of Scrophularia ningpoensis . The isolation process involves extraction with solvents like methanol, ethanol, or dimethyl sulfoxide (DMSO) . The compound can also be synthesized through specific synthetic routes, although detailed synthetic methods are not widely documented.

化学反应分析

6’-O-Cinnamoylharpagide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like methanol and ethanol, as well as catalysts to enhance reaction rates . The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

6’-O-Cinnamoylharpagide has several scientific research applications:

作用机制

The mechanism of action of 6’-O-Cinnamoylharpagide involves the inhibition of inflammatory pathways. It suppresses the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) by inhibiting the activation of nuclear factor kappa B (NF-κB) . This inhibition reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .

相似化合物的比较

6’-O-Cinnamoylharpagide can be compared with other iridoid glycosides such as:

Harpagoside: Another iridoid glycoside with similar anti-inflammatory properties.

8-O-(cis-cinnamoyl)harpagide: A structurally related compound with comparable bioactivity.

Acteoside: Known for its antioxidant and anti-inflammatory effects.

Isoacteoside: Similar to acteoside, with slight variations in its chemical structure and activity.

These compounds share structural similarities but differ in their specific bioactivities and potential therapeutic applications.

生物活性

6'-O-Cinnamoylharpagide is a compound derived from the roots of Harpagophytum procumbens, commonly known as devil's claw. This compound has garnered attention due to its notable biological activities, particularly its anti-inflammatory properties. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Isolation

This compound is part of a group of iridoids, which are known for their diverse pharmacological effects. It was isolated alongside other compounds such as harpagoside and acteoside through spectroscopic analyses, including 2D NMR techniques. The structural characterization is essential for understanding its biological activity .

Anti-inflammatory Effects

Numerous studies have reported the anti-inflammatory properties of this compound. In vitro experiments demonstrated that this compound effectively inhibits nitric oxide (NO) production in macrophage RAW264.7 cells induced by lipopolysaccharides (LPS). This inhibition suggests a potential mechanism for its anti-inflammatory action, making it a candidate for therapeutic applications in inflammatory diseases .

Antioxidant Activity

The compound has also shown significant antioxidant activity. In a comparative study, this compound exhibited an IC50 value of 3.8 µg/mL in DPPH scavenging assays, indicating its efficacy in neutralizing free radicals . This property is crucial for protecting cells from oxidative stress-related damage.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties against various pathogens. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use as a natural antimicrobial agent .

Table 1: Summary of Biological Activities

Clinical Implications

Case studies have highlighted the potential clinical applications of this compound in treating conditions such as arthritis and other inflammatory disorders. The compound's ability to modulate inflammatory pathways could provide an alternative to conventional non-steroidal anti-inflammatory drugs (NSAIDs), which often have significant side effects.

属性

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[[(1S,4aS,5S,7S,7aR)-4a,5,7-trihydroxy-7-methyl-1,5,6,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-phenylprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O11/c1-23(30)11-15(25)24(31)9-10-32-22(20(23)24)35-21-19(29)18(28)17(27)14(34-21)12-33-16(26)8-7-13-5-3-2-4-6-13/h2-10,14-15,17-22,25,27-31H,11-12H2,1H3/b8-7+/t14-,15+,17-,18+,19-,20-,21+,22+,23+,24-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIYJOXJZHKKVBS-PIMRTDLFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)COC(=O)C=CC4=CC=CC=C4)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C[C@@H]([C@]2([C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)/C=C/C4=CC=CC=C4)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。